molecular formula C20H21N3O3 B5748155 N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No. B5748155
M. Wt: 351.4 g/mol
InChI Key: MXHMPFUSPGDIST-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide, also known as DMPPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMPPA is a pyrazole derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the activity of various proteins involved in cancer cell growth, including Akt and p53.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation and oxidative stress, inducing cell cycle arrest and apoptosis in cancer cells, and inhibiting tumor growth in animal models. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is its potential therapeutic properties, which make it a promising candidate for drug development. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one limitation of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide include further studies on its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer activities. In addition, future studies could focus on optimizing the synthesis method for N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide to improve yield and purity. Furthermore, studies could explore the use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future studies could investigate the potential use of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide is a promising compound that has been studied for its potential therapeutic properties. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been synthesized using various methods and has shown promising results in various studies. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has various biochemical and physiological effects, including reducing inflammation and oxidative stress, inducing cell cycle arrest and apoptosis in cancer cells, and inhibiting tumor growth in animal models. While N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has limitations, its potential therapeutic properties make it a promising candidate for drug development and further scientific research.

Synthesis Methods

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine and 1-phenyl-3-methyl-5-pyrazolone with acetic anhydride. Other methods include the reaction of 3,4-dimethoxybenzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine with acetic anhydride. These methods have been optimized to produce high yields of N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide with purity suitable for scientific research.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. In addition, N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-19(15-10-11-17(25-3)18(12-15)26-4)20(21-14(2)24)23(22-13)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHMPFUSPGDIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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